molecular formula C28H50 B13948657 1,10-Di(5'-hexahydroindanyl)decane CAS No. 55334-71-9

1,10-Di(5'-hexahydroindanyl)decane

Cat. No.: B13948657
CAS No.: 55334-71-9
M. Wt: 386.7 g/mol
InChI Key: SBMVKNOBLWIPAU-UHFFFAOYSA-N
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Description

1,10-Di(5'-hexahydroindanyl)decane, registered under CAS Number 55334-71-9 , is a synthetic organic compound with the molecular formula C28H50 and a molecular weight of 386.70 g/mol . This high molecular weight hydrocarbon features a central decane chain linked to two hexahydroindanyl (octahydro-1H-indene) groups, creating a symmetric and complex structure . Its structure suggests significant hydrophobicity and a high number of rotatable bonds, which can influence its conformational flexibility . While a detailed mechanism of action is not established for this specific molecule, its structure as a long-chain, aliphatic hydrocarbon with cyclic moieties suggests potential utility in materials science research. It may be investigated as an intermediate in organic synthesis , a building block for polymers, or a non-polar standard in analytical chemistry. The calculated physical properties for this compound include a density of 0.906 g/cm³ and a high boiling point of approximately 484°C, indicating low volatility and high stability under standard conditions . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55334-71-9

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

5-[10-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)decyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indene

InChI

InChI=1S/C28H50/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h23-28H,1-22H2

InChI Key

SBMVKNOBLWIPAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CC2C1)CCCCCCCCCCC3CCC4CCCC4C3

Origin of Product

United States

Synthetic Methodologies for 1,10 Di 5 Hexahydroindanyl Decane

Retrosynthetic Analysis of the 1,10-Di(5'-hexahydroindanyl)decane Framework

A retrosynthetic analysis of 1,10-Di(5'-hexahydroindanyl)decane reveals several possible disconnection points, leading to two primary synthetic strategies. The most logical disconnections are at the C5-position of the hexahydroindane ring and the decane (B31447) chain, or at the junction of the indane aromatic ring prior to hydrogenation.

Strategy 1: Late-Stage Hydrogenation

This approach involves the initial synthesis of the aromatic precursor, 1,10-di(5'-indanyl)decane, followed by catalytic hydrogenation of the indane rings to yield the final saturated product. The key disconnection is the C-C bond between the indanyl moieties and the decane linker. This leads to precursors such as a 5-indanyl organometallic species and a 1,10-dihalodecane.

Strategy 2: Early-Stage Saturation

Alternatively, the hexahydroindane rings can be synthesized first, followed by their coupling to the decane chain. This strategy disconnects the molecule at the C-C bonds between the saturated hexahydroindane rings and the decane linker. This points to precursors like a 5-halohexahydroindane and a 1,10-dihalodecane, which could be coupled using various methods.

Detailed Examination of Reported Synthetic Pathways to 1,10-Di(5'-hexahydroindanyl)decane

While specific literature detailing the synthesis of 1,10-Di(5'-hexahydroindanyl)decane is not abundant, its synthesis can be extrapolated from established methodologies for similar structures.

Precursor Synthesis and Functionalization Strategies

The synthesis of the necessary precursors is a critical first step. For Strategy 1, 5-bromoindane is a key intermediate. This can be synthesized from indane via electrophilic aromatic bromination.

For Strategy 2, the synthesis of 5-halohexahydroindane is required. This would likely involve the catalytic hydrogenation of a 5-haloindane. The stereochemistry of the resulting hexahydroindane (cis or trans fusion of the rings) would be a significant consideration at this stage.

Coupling Reactions for Alkane Chain Integration

Several coupling reactions can be employed to connect the cyclic moieties to the decane chain.

Wurtz-Fittig Reaction: A classical approach for coupling alkyl halides. In the context of Strategy 1, two equivalents of 5-bromoindane could be reacted with one equivalent of 1,10-dibromodecane (B1670030) in the presence of sodium metal. nih.govlibretexts.orgmnstate.edusigmaaldrich.comchemguide.co.uk However, this reaction is often plagued by side reactions and may lead to a mixture of products.

Grignard Coupling: A more controlled method involves the formation of a Grignard reagent. chemguide.co.ukgoogle.commasterorganicchemistry.com For Strategy 2, 5-bromohexahydroindane could be converted to its Grignard reagent, 5-hexahydroindanylmagnesium bromide. Subsequent reaction with 1,10-dibromodecane would form the desired product. The reactivity of Grignard reagents necessitates strictly anhydrous conditions. sigmaaldrich.comchemguide.co.uk

Organocuprate Coupling (Gilman Reagents): For a more efficient and selective coupling, organocuprates offer a powerful alternative. A lithium di(hexahydroindanyl)cuprate could be prepared from 5-lithiohexahydroindane and copper(I) iodide. This reagent would then react with 1,10-dibromodecane.

Below is an interactive data table summarizing typical conditions for these coupling reactions.

Coupling ReactionReagentsCatalyst/PromoterSolventTemperature (°C)
Wurtz-Fittig5-Bromoindane, 1,10-DibromodecaneSodium MetalDry Ether35-40
Grignard Coupling5-Bromohexahydroindane, Mg, 1,10-DibromodecaneNoneDry THF60-70
Organocuprate Coupling5-Lithiohexahydroindane, CuI, 1,10-DibromodecaneNoneDry Ether/THF-78 to 25

Cyclization and Stereochemical Control in Hexahydroindane Formation

The stereochemistry of the hexahydroindane ring system, specifically the cis or trans fusion of the five- and six-membered rings, is a critical aspect of the synthesis.

Catalytic Hydrogenation: The hydrogenation of the indane precursor (in Strategy 1) is a key step where stereochemistry is determined. The choice of catalyst (e.g., Platinum, Palladium, Rhodium) and reaction conditions (pressure, temperature, solvent) can influence the stereochemical outcome. scilit.com Typically, catalytic hydrogenation of aromatic rings on a metal surface leads to syn-addition of hydrogen atoms, which in the case of indane would favor the formation of the cis-hexahydroindane isomer. youtube.comyoutube.com

Stereoselective Synthesis of Precursors: For Strategy 2, it might be possible to synthesize a specific stereoisomer of 5-halohexahydroindane. This could potentially be achieved through stereoselective reduction of a corresponding indanone derivative followed by conversion of the resulting alcohol to the halide.

The table below outlines catalysts and their potential influence on stereoselectivity.

CatalystTypical ConditionsExpected Major Isomer
Platinum (IV) oxide (Adams' catalyst)H₂, RT, Ethanolcis-Hexahydroindane
Palladium on Carbon (Pd/C)H₂, RT, Acetic Acidcis-Hexahydroindane
Rhodium on Alumina (Rh/Al₂O₃)H₂, High Pressure, Cyclohexane (B81311)Potentially a mixture of cis and trans

Mechanistic Investigations of Key Synthetic Transformations

Role of Catalysts and Reagents

Palladium and Nickel Catalysts in Cross-Coupling: In modern cross-coupling reactions (which could be viable alternatives to classical methods), palladium and nickel catalysts play a pivotal role. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the metal center is crucial for catalyst stability and reactivity.

Hydrogenation Catalysts: Heterogeneous catalysts like Pt, Pd, and Ni provide a surface for the adsorption of both the aromatic substrate and hydrogen gas. youtube.com The reaction occurs on the catalyst surface, leading to the stepwise reduction of the aromatic ring. The stereochemistry is often dictated by the orientation of the substrate on the catalyst surface. youtube.com

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal. This is a radical process that occurs on the surface of the magnesium. The resulting organomagnesium compound is highly nucleophilic and basic. sigmaaldrich.comchemguide.co.uk

Scientific Article on 1,10-Di(5'-hexahydroindanyl)decane Falls Short Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound 1,10-Di(5'-hexahydroindanyl)decane. As a result, the creation of a detailed article focusing on its synthetic methodologies, reaction kinetics, and the application of green chemistry principles is not possible at this time.

The Friedel-Crafts reaction, a fundamental process in organic chemistry for attaching alkyl or acyl groups to an aromatic ring, is a well-established method. wikipedia.orgpharmaguideline.com The general mechanism involves the formation of a carbocation from an alkyl halide, which then acts as an electrophile in an attack on the aromatic ring. mt.com However, without specific experimental data for 1,10-Di(5'-hexahydroindanyl)decane, any discussion of reaction conditions, potential catalysts, yields, and side products would be purely speculative.

Similarly, the absence of synthetic data precludes any meaningful analysis of the reaction kinetics and thermodynamic considerations. Determining reaction rates, activation energies, and the influence of process parameters such as temperature and pressure requires empirical study. Likewise, an evaluation of the synthesis through the lens of green chemistry—assessing aspects like atom economy, the use of less hazardous reagents, and energy efficiency—cannot be performed without a known and studied synthetic pathway.

While the principles of Friedel-Crafts alkylation are broadly understood in the synthesis of various alkylated aromatic compounds, which are crucial intermediates in the production of numerous industrial products, this general knowledge cannot be responsibly extrapolated to provide a scientifically rigorous and accurate account for the specific, and apparently unstudied, compound 1,10-Di(5'-hexahydroindanyl)decane. mt.comnumberanalytics.com

Until research on this particular compound is published, a detailed and authoritative article on its chemistry, as requested, cannot be compiled.

Chemical Reactivity and Transformational Chemistry of 1,10 Di 5 Hexahydroindanyl Decane

Oxidation Reactions of the Hexahydroindanyl and Decane (B31447) Moieties

The oxidation of 1,10-Di(5'-hexahydroindanyl)decane can be directed to either the aliphatic decane chain or the cyclic hexahydroindanyl units. This process generally proceeds via free-radical mechanisms or through the use of catalysts.

Selective oxidation aims to introduce functional groups at specific positions within the molecule. The tertiary C-H bonds on the hexahydroindanyl rings are particularly susceptible to oxidation due to the relative stability of the resulting tertiary radical or carbocation intermediates. Oxidation of the decane chain can also occur, with secondary C-H bonds being more reactive than primary ones.

Common oxidizing agents for such transformations include potassium permanganate, chromic acid, and various peroxides. Catalytic systems, often employing transition metals like iron, copper, or ruthenium, can facilitate oxidation under milder conditions and with greater selectivity. nih.govrsc.orghep.com.cn For instance, certain Gif-type systems using iron catalysts can selectively oxidize secondary C-H bonds to ketones. hep.com.cn The products of such reactions are typically alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. For example, oxidation of a secondary carbon on the decane chain would initially yield a secondary alcohol, which could be further oxidized to a ketone.

Table 1: Potential Products of Selective Oxidation
Starting MaterialOxidizing AgentPotential Product(s)
1,10-Di(5'-hexahydroindanyl)decaneMild (e.g., O2, catalyst)Monohydroxylated or monoketonated derivatives
1,10-Di(5'-hexahydroindanyl)decaneStrong (e.g., KMnO4, heat)Dicarboxylic acids (from chain cleavage), diols

The oxidation of alkanes and cycloalkanes often proceeds through a free-radical chain reaction. wikipedia.org This mechanism involves three key stages:

Initiation: Formation of a radical, often by homolytic cleavage of a weak bond in an initiator molecule upon exposure to heat or UV light. msu.edu

Propagation: The initiator radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical then reacts with an oxidizing agent (e.g., O2) to form a peroxy radical, which can then abstract a hydrogen from another alkane molecule to continue the chain.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

Catalytic oxidation can proceed through different mechanisms, often involving the formation of metal-oxo species that can directly insert into C-H bonds. nih.gov

Reduction Chemistry and Hydrogenation Studies

Given that 1,10-Di(5'-hexahydroindanyl)decane is a fully saturated hydrocarbon, it is not susceptible to further reduction or hydrogenation under standard conditions. These reactions are typically employed to reduce unsaturated functionalities like double bonds, triple bonds, or aromatic rings. numberanalytics.comcsic.eslibretexts.org

However, the hexahydroindanyl rings are the result of the hydrogenation of indane or related aromatic precursors. The stability of these saturated rings to further reduction is high. Conversely, dehydrogenation of the hexahydroindanyl rings to form the corresponding aromatic indanyl structures is a potential transformation, which would require a suitable catalyst (e.g., platinum or palladium on carbon) and high temperatures.

Furthermore, if oxidation of 1,10-Di(5'-hexahydroindanyl)decane has occurred to introduce carbonyl groups (ketones or aldehydes), these can be reduced back to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Electrophilic and Nucleophilic Substitution Reactions

Direct electrophilic or nucleophilic substitution on the saturated hydrocarbon framework of 1,10-Di(5'-hexahydroindanyl)decane is challenging. However, these reactions become accessible after initial functionalization.

Electrophilic Substitution: While common for aromatic compounds, electrophilic substitution on saturated carbons is rare and requires superacidic conditions or specific reagents capable of generating highly reactive electrophiles. researchgate.netacs.orgacs.org

Nucleophilic Substitution: This is a more synthetically viable pathway following a two-step sequence. First, a hydroxyl group can be introduced via oxidation. This alcohol can then be converted into a good leaving group, such as a tosylate or a halide. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding alkyl chloride or bromide.

Once converted to an alkyl halide, the molecule becomes an excellent substrate for nucleophilic substitution reactions. universalclass.comviu.caquora.com These reactions can proceed via two main mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): A one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This is favored for primary and less sterically hindered secondary alkyl halides. viu.camasterorganicchemistry.com

SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This mechanism is favored for tertiary and sterically hindered secondary alkyl halides where a stable carbocation can be formed. viu.camasterorganicchemistry.com

Table 2: Comparison of SN1 and SN2 Reactions on a Functionalized Decane Chain
FeatureSN1SN2
Substrate Tertiary > SecondaryPrimary > Secondary
Kinetics Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Mechanism Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Nucleophile Weak nucleophiles are effectiveRequires a strong nucleophile

Ring-Opening and Ring-Closing Metathesis Studies (if applicable)

Ring-opening and ring-closing metathesis (RCM) are powerful reactions for the synthesis of cyclic and polymeric structures, but they are fundamentally reactions of alkenes (olefins). youtube.commdpi.com Since 1,10-Di(5'-hexahydroindanyl)decane is a saturated alkane with no carbon-carbon double bonds, it cannot directly participate in metathesis reactions.

For RCM to be applicable to the hexahydroindanyl scaffold, unsaturation would need to be introduced first. This could potentially be achieved through a sequence of reactions such as oxidation to an alcohol, followed by dehydration to form an alkene within the ring system.

Functional Group Interconversions on the 1,10-Di(5'-hexahydroindanyl)decane Scaffold

Functional group interconversions (FGIs) are the cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.comyoutube.comyoutube.com Starting from the initial oxidation products of 1,10-Di(5'-hexahydroindanyl)decane, a wide array of other functionalities can be introduced.

For example, an alcohol, formed via oxidation, can be:

Oxidized further to a ketone or carboxylic acid.

Converted to an alkyl halide using reagents like SOCl2 or PBr3. youtube.com

Transformed into an ester through reaction with a carboxylic acid or acyl chloride (Fischer esterification).

Eliminated to form an alkene via acid-catalyzed dehydration.

An alkyl halide, in turn, can be converted to:

An amine via reaction with ammonia (B1221849) or an amine.

A nitrile using a cyanide salt.

An ether through the Williamson ether synthesis.

A new C-C bond via reaction with an organometallic reagent (e.g., Grignard or organocuprate reagents).

These interconversions provide a versatile toolkit for modifying the 1,10-Di(5'-hexahydroindanyl)decane structure, enabling the synthesis of a diverse range of derivatives with potentially new chemical and physical properties.

Advanced Structural Elucidation and Stereochemical Analysis of 1,10 Di 5 Hexahydroindanyl Decane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy would be the cornerstone for elucidating the complex three-dimensional structure and dynamic conformational behavior of 1,10-Di(5'-hexahydroindanyl)decane. The molecule's structure, featuring two bulky hexahydroindanyl groups linked by a flexible decane (B31447) chain, suggests a rich and complex conformational landscape.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete assignment of proton and carbon signals and for mapping out the covalent framework and spatial proximities within the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show complex multiplets for the aliphatic protons of the decane chain and the hexahydroindanyl rings. The chemical shifts would be influenced by the local electronic environment and the molecule's preferred conformation. The ¹³C NMR spectrum would provide information on the number of distinct carbon environments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, allowing for the tracing of the proton network within the decane chain and each of the hexahydroindanyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, providing an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would identify longer-range couplings between protons and carbons (typically 2-3 bonds), which would be crucial for connecting the decane linker to the hexahydroindanyl moieties at the 5'-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for probing spatial relationships. It would reveal through-space interactions between protons that are close to each other, providing critical insights into the molecule's folding and the relative orientation of the two hexahydroindanyl end-groups.

Hypothetical ¹H NMR Data for 1,10-Di(5'-hexahydroindanyl)decane:

Proton Type Hypothetical Chemical Shift (ppm) Multiplicity Notes
Decane Chain (internal CH₂)1.20-1.35Broad MultipletOverlapping signals from the central part of the decane chain.
Decane Chain (CH₂ adjacent to hexahydroindanyl)1.40-1.55MultipletShifted downfield due to proximity to the cyclic system.
Hexahydroindanyl (aliphatic CH, CH₂)0.90-1.90Complex MultipletsWide range of shifts due to the rigid, puckered nature of the rings.
Hexahydroindanyl (CH at junction)2.10-2.30MultipletDeshielded due to its position at the ring fusion.

Hypothetical ¹³C NMR Data for 1,10-Di(5'-hexahydroindanyl)decane:

Carbon Type Hypothetical Chemical Shift (ppm) Notes
Decane Chain (internal CH₂)29.0-30.0Signals for the central methylene (B1212753) groups.
Decane Chain (CH₂ adjacent to hexahydroindanyl)35.0-37.0Downfield shift due to substitution.
Hexahydroindanyl (aliphatic CH₂, CH)22.0-45.0Multiple signals corresponding to the different carbon environments in the saturated rings.

Variable Temperature NMR for Conformational Studies

Given the flexibility of the decane linker, 1,10-Di(5'-hexahydroindanyl)decane is expected to exist as a mixture of conformers in solution at room temperature. Variable temperature (VT) NMR studies would be invaluable for understanding these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes. At lower temperatures, the conformational exchange might be slowed down, potentially allowing for the observation of individual conformers. Analysis of these changes can provide thermodynamic parameters for the conformational equilibria.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry would be employed to confirm the molecular weight of 1,10-Di(5'-hexahydroindanyl)decane and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This would serve as a definitive confirmation of the molecular formula, C₂₈H₅₀.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In a tandem mass spectrometry experiment, the molecular ion would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions would provide a wealth of structural information. Key fragmentation pathways for 1,10-Di(5'-hexahydroindanyl)decane would likely involve:

Cleavage of the decane chain: Fragmentation at various points along the C-C bonds of the decane linker would produce a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Cleavage at the hexahydroindanyl junction: Fragmentation at the bond connecting the decane chain to the hexahydroindanyl ring would be a prominent pathway. This would likely lead to the formation of a stable hexahydroindanyl carbocation.

Ring opening and fragmentation of the hexahydroindanyl moiety: The saturated ring system could also undergo fragmentation, leading to characteristic lower mass ions.

Hypothetical Key Fragment Ions in the Mass Spectrum of 1,10-Di(5'-hexahydroindanyl)decane:

m/z (mass-to-charge ratio) Possible Fragment Structure Fragmentation Pathway
386.39[M]+•Molecular Ion
263.25[C₁₉H₃₅]+Cleavage of the decane chain with loss of a C₉H₁₅ fragment.
137.13[C₁₀H₁₇]+Cleavage of the bond between the decane chain and the hexahydroindanyl ring.
123.12[C₉H₁₅]+Fragmentation of the hexahydroindanyl ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Linkage Characterization

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C-H stretching vibrations of the methyl and methylene groups in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ range. The absence of characteristic bands for functional groups like hydroxyl (-OH) or carbonyl (C=O) would confirm the hydrocarbon nature of the molecule.

Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for C-H and C-C vibrations. The C-C stretching vibrations, which are often weak in the IR spectrum of alkanes, would be more prominent in the Raman spectrum, providing information about the carbon skeleton.

Hypothetical Vibrational Spectroscopy Data for 1,10-Di(5'-hexahydroindanyl)decane:

Spectroscopic Technique Frequency Range (cm⁻¹) Vibrational Mode
IR2925-2960Asymmetric C-H stretching (CH₃, CH₂)
IR2850-2870Symmetric C-H stretching (CH₃, CH₂)
IR1450-1470C-H bending (scissoring)
Raman800-1200C-C stretching

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method could provide invaluable information about the molecular geometry, conformation, and intermolecular interactions of 1,10-Di(5'-hexahydroindanyl)decane in the solid state.

A hypothetical crystallographic study would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Expected Insights from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the preferred conformation of the flexible decane linker and the orientation of the two hexahydroindanyl groups relative to each other.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing insight into the local geometry around each atom.

Crystal Packing: The study would elucidate how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as van der Waals forces that govern the solid-state structure.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value RangeSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, C2/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a, b, c, α, β, γDefines the size and shape of the repeating unit of the crystal.
C-C Bond Lengths (Å)~1.54Standard length for single carbon-carbon bonds.
C-H Bond Lengths (Å)~1.09Standard length for carbon-hydrogen bonds.
Key Torsion Angles (°)VariesDescribes the rotational conformation of the decane chain and ring junctions.

Note: The data in this table is hypothetical and serves as an example of what would be reported from an actual X-ray crystallographic analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

The 1,10-Di(5'-hexahydroindanyl)decane molecule possesses multiple stereocenters within its two hexahydroindane moieties. The specific stereoisomer (e.g., cis or trans fusion of the rings) and the relative stereochemistry between the two hexahydroindanyl groups would determine if the molecule is chiral. If the molecule is chiral and exists as a single enantiomer or an enantiomerically enriched mixture, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for its stereochemical analysis.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will absorb one of these polarizations more than the other, resulting in a CD spectrum.

Potential Applications of Circular Dichroism:

Determination of Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be determined.

Assignment of Absolute Configuration: The sign and shape of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R/S) of the stereocenters, either through empirical rules or by comparison with theoretical calculations.

Hypothetical Circular Dichroism Data Table:

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Transition Assignment (Hypothetical)
e.g., 210e.g., +5000n → σ
e.g., 240e.g., -2000σ → σ

Note: The data in this table is hypothetical and illustrates the type of information that would be obtained from a CD spectroscopic measurement.

Without experimental data, a definitive analysis of the advanced structural and stereochemical features of 1,10-Di(5'-hexahydroindanyl)decane cannot be provided. The information presented here is based on the established principles of X-ray crystallography and chiroptical spectroscopy and their general application to the study of organic molecules.

Theoretical and Computational Chemistry Studies of 1,10 Di 5 Hexahydroindanyl Decane

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

There is no available research that has employed Molecular Dynamics (MD) simulations to explore the conformational landscapes and flexibility of 1,10-Di(5'-hexahydroindanyl)decane. MD simulations are instrumental in understanding how the molecule behaves over time, including the flexibility of its decane (B31447) chain and the various orientations of the hexahydroindanyl groups.

Quantum Chemical Calculations of Spectroscopic Parameters

Information on quantum chemical calculations aimed at predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of 1,10-Di(5'-hexahydroindanyl)decane is not present in the public domain. These calculations are crucial for interpreting experimental spectra and confirming the compound's structure.

In Silico Prediction of Reactivity and Reaction Pathways

No in silico studies predicting the reactivity and potential reaction pathways of 1,10-Di(5'-hexahydroindanyl)decane could be located. This type of computational analysis helps in understanding the molecule's potential chemical transformations and interactions.

Force Field Development and Parameterization for Molecular Modeling

The development and parameterization of a specific force field for the molecular modeling of 1,10-Di(5'-hexahydroindanyl)decane have not been reported in scientific literature. A dedicated force field is essential for accurate and reliable molecular mechanics-based simulations.

Due to the lack of specific research data for 1,10-Di(5'-hexahydroindanyl)decane, the creation of detailed research findings and data tables as requested is not possible at this time. The scientific inquiry into the properties and behaviors of this compound remains an open area for future research.

1,10 Di 5 Hexahydroindanyl Decane As a Building Block in Complex Molecular Architectures

Utilization as an Intermediate in the Synthesis of Advanced Organic Materials

1,10-di(5'-hexahydroindanyl)decane can be envisioned as a crucial intermediate in the multi-step synthesis of more complex and functionalized organic materials. A plausible synthetic pathway to this compound would likely involve a Friedel-Crafts acylation reaction followed by a reduction and subsequent hydrogenation. khanacademy.orgyoutube.combyjus.commasterorganicchemistry.com

A potential synthetic route could commence with the Friedel-Crafts acylation of indane with a long-chain diacyl chloride, such as sebacoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com This would attach the ten-carbon backbone to two indane moieties. The resulting diketone could then be reduced to the corresponding dialcohol, followed by dehydration to form a di-indene derivative. The final step would be the complete hydrogenation of the indene (B144670) rings to yield the saturated hexahydroindanyl groups, a process that could be achieved using catalysts like platinum or palladium on carbon. researchgate.netyoutube.com

The resulting 1,10-di(5'-hexahydroindanyl)decane serves as a foundational structure that can be further modified. For instance, the hexahydroindanyl rings can be functionalized to introduce a variety of chemical groups, thereby tuning the molecule's properties for specific applications. This makes it a versatile platform for creating a library of derivatives for use in materials science. eburon-organics.com

Table 1: Hypothetical Synthetic Scheme for 1,10-Di(5'-hexahydroindanyl)decane

StepReactantsReagentsProduct
1Indane, Sebacoyl chlorideAlCl₃1,10-bis(5-indanonyl)decane
21,10-bis(5-indanonyl)decaneNaBH₄, Methanol1,10-bis(5-indanolyl)decane
31,10-bis(5-indanolyl)decaneAcid catalyst, Heat1,10-di(5'-indenyl)decane
41,10-di(5'-indenyl)decaneH₂, Pd/C1,10-Di(5'-hexahydroindanyl)decane

Integration into Polymeric Structures and Macromolecular Systems

The robust and bulky nature of the hexahydroindanyl groups makes 1,10-di(5'-hexahydroindanyl)decane an attractive component for incorporation into polymeric structures. If functionalized with polymerizable groups, this compound could act as a monomer or a cross-linking agent to create polymers with unique thermal and mechanical properties.

For example, if the hexahydroindanyl rings were to be functionalized with vinyl groups, the resulting diene monomer could be polymerized using techniques like Ziegler-Natta catalysis. minia.edu.eglibretexts.orglibretexts.orgwikipedia.org The presence of the bulky side groups would likely hinder chain packing and result in a polymer with a high glass transition temperature and amorphous character.

Alternatively, the introduction of initiating sites for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), would allow for the growth of polymer chains from the hexahydroindanyl units. acs.orgwikipedia.orgcmu.eduresearchgate.netresearchgate.net This would lead to the formation of star-like or graft copolymers where the 1,10-di(5'-hexahydroindanyl)decane unit acts as a central core.

Table 2: Predicted Properties of Polymers Incorporating 1,10-Di(5'-hexahydroindanyl)decane Units

Polymer TypeMonomer(s)Predicted Properties
HomopolymerVinyl-functionalized 1,10-di(5'-hexahydroindanyl)decaneHigh Tg, amorphous, good thermal stability
CopolymerStyrene, vinyl-functionalized 1,10-di(5'-hexahydroindanyl)decaneModified Tg, increased free volume
Graft Copolymer1,10-di(5'-hexahydroindanyl)decane with ATRP initiators, Methyl methacrylateCore-shell morphology, altered solution properties

Design Principles for Derivatives Incorporating the 1,10-Di(5'-hexahydroindanyl)decane Unit

The design of derivatives based on the 1,10-di(5'-hexahydroindanyl)decane scaffold can be guided by principles of supramolecular chemistry to create molecules capable of self-assembly into highly ordered structures. nih.govrsc.orgrsc.org By introducing functional groups with specific interaction capabilities, the self-organization of these molecules can be programmed.

A key design strategy would be to create bolaamphiphiles, which are molecules with two polar head groups separated by a nonpolar spacer. acs.orgnih.govresearchgate.nettue.nlmdpi.com In this case, the 1,10-di(5'-hexahydroindanyl)decane would serve as the hydrophobic core. The addition of polar functionalities, such as hydroxyl, carboxyl, or amino groups, to the hexahydroindanyl rings would create the hydrophilic head groups.

The balance between the hydrophobic and hydrophilic portions of these bolaamphiphiles would dictate their self-assembly behavior in different solvents. For instance, in aqueous solutions, these molecules could form micelles, vesicles, or nanotubes, driven by the hydrophobic effect. The bulky and rigid nature of the hexahydroindanyl head groups would play a crucial role in determining the packing parameters and the resulting morphology of the supramolecular aggregates. irb.hrarxiv.org

Table 3: Design of 1,10-Di(5'-hexahydroindanyl)decane Derivatives for Supramolecular Assembly

DerivativeFunctional GroupPredicted Self-Assembly Behavior
Dihydroxy-1,10-di(5'-hexahydroindanyl)decane-OHFormation of hydrogen-bonded networks, potential for liquid crystalline phases
Dicarboxy-1,10-di(5'-hexahydroindanyl)decane-COOHpH-responsive assembly, formation of vesicles or bilayers in basic solutions
Diamino-1,10-di(5'-hexahydroindanyl)decane-NH₂Potential for host-guest chemistry, formation of coordination polymers with metal ions

Supramolecular Assembly and Self-Organization Studies Involving the Compound

While direct experimental studies on the supramolecular assembly of 1,10-di(5'-hexahydroindanyl)decane are not extensively reported, its structural characteristics allow for predictions of its self-organization behavior. The molecule can be viewed as a "bola-like" structure with two large, nonpolar, and conformationally rigid end-groups.

The self-assembly of such molecules would be primarily driven by van der Waals interactions between the aliphatic decane (B31447) chains and the hexahydroindanyl moieties. In the solid state, it is conceivable that these molecules would pack in a way that maximizes these interactions, potentially leading to layered structures. The bulky hexahydroindanyl groups would likely dominate the packing arrangement, possibly forming domains that are segregated from the more flexible decane linkers.

In solution, the conformation of the decane chain would be influenced by the solvent environment. In "good" solvents, the chain would be more extended, while in "poor" solvents, it might adopt a more collapsed conformation, bringing the two end-groups closer together. The study of the self-assembly of this and related molecules could provide insights into the fundamental principles of molecular recognition and organization in systems with a combination of rigid and flexible components.

Synthesis and Academic Investigation of Analogues and Derivatives of 1,10 Di 5 Hexahydroindanyl Decane

Structural Modifications and Their Impact on Synthetic Accessibility

The synthesis of 1,10-Di(5'-hexahydroindanyl)decane and its derivatives presents a significant challenge due to the need to form carbon-carbon bonds between the sterically hindered 5-position of the hexahydroindane ring and the terminal carbons of the decane (B31447) chain. The accessibility of these compounds is largely dictated by the feasibility of key bond-forming reactions.

Two primary retrosynthetic disconnections can be considered for the synthesis of the parent compound. The first involves the coupling of two 5-hexahydroindanyl moieties with a ten-carbon linker. The second approach builds the hexahydroindane rings onto a pre-existing ten-carbon scaffold.

Coupling Strategies:

A plausible route involves the Wurtz coupling reaction , where a 5-halohexahydroindane is reacted with a 1,10-dihaloalkane in the presence of sodium metal. nih.govmdpi.com However, the Wurtz reaction is often plagued by side reactions, including elimination and the formation of symmetrical coupling products (di-hexahydroindanyl and di-decanyl species), which would necessitate challenging purification steps. nih.gov

A more controlled approach would utilize a Grignard coupling reaction . This would involve the preparation of a 5-hexahydroindanylmagnesium halide, which is then reacted with a 1,10-dihalodecane. The success of this reaction is highly dependent on the stability of the Grignard reagent and the reaction conditions used to prevent side reactions.

Modern catalytic cross-coupling reactions offer a more versatile and efficient alternative. For instance, a Negishi-type coupling could be employed, reacting a 5-halohexahydroindane with a diorganozinc reagent derived from 1,10-dibromodecane (B1670030), catalyzed by a nickel or palladium complex. adichemistry.com These methods often proceed under milder conditions and with higher functional group tolerance.

Ring Formation Strategies:

An alternative synthetic strategy involves the Friedel-Crafts acylation of indane with a long-chain diacyl chloride, such as sebacoyl chloride. scripps.eduunacademy.com This would produce a diketone with two indanone moieties linked by an eight-carbon chain. Subsequent reduction of the carbonyl groups to methylene (B1212753) groups, for example, via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), would yield the desired 1,10-di(4'-indanyl)decane. acs.orgnih.govresearchgate.netfrontiersin.orgwikipedia.org The final step would then be the hydrogenation of the aromatic indane rings to the saturated hexahydroindane systems. The choice of reduction method would depend on the presence of other functional groups in the molecule. researchgate.net

The feasibility of these synthetic routes is significantly impacted by the stereochemistry of the hexahydroindane ring junction (cis or trans). The trans-isomer is more rigid and thermodynamically stable, while the cis-isomer is more flexible. researchgate.net Syntheses starting from indane would likely result in a mixture of cis and trans isomers upon hydrogenation, requiring separation.

Structure-Reactivity Relationships in Modified 1,10-Di(5'-hexahydroindanyl)decane Scaffolds

The reactivity of 1,10-Di(5'-hexahydroindanyl)decane and its analogues is primarily centered on the hexahydroindane rings and the long alkane chain. Modifications to these structural components can significantly influence the molecule's chemical behavior.

The presence of the bulky hexahydroindanyl groups at each end of the decane chain can sterically hinder reactions involving the chain itself. For instance, radical halogenation of the decane chain would likely show a preference for positions further from the bulky terminal groups.

The reactivity of the hexahydroindane rings themselves is comparable to that of other cycloalkanes. Functionalization can be achieved through radical substitution, but this often leads to a mixture of products. The introduction of activating or deactivating groups onto the hexahydroindane ring prior to coupling would allow for more controlled subsequent modifications.

The stereochemistry of the ring fusion in the hexahydroindane moiety plays a crucial role in reactivity. In the rigid trans-decalin system (a close analogue of hexahydroindane), substituents are locked into either axial or equatorial positions, which dictates their accessibility to reagents. researchgate.net In contrast, the more flexible cis-isomer allows for ring flipping, which can interconvert axial and equatorial substituents, potentially opening up different reaction pathways.

Exploration of Different Alkane Chain Lengths and Branching Patterns

Varying the length and branching of the central alkane chain provides a means to systematically alter the physical and chemical properties of these di-alicyclic compounds.

Chain Length:

The length of the alkane chain directly influences the distance and potential for interaction between the terminal hexahydroindanyl groups. Shorter chains would lead to more rigid molecules where the terminal groups are in closer proximity, potentially leading to intramolecular interactions that could affect reactivity. Longer chains would result in more flexible molecules with properties more closely resembling those of long-chain alkanes. The synthesis of analogues with different chain lengths could be achieved by using α,ω-dihaloalkanes of varying lengths in coupling reactions or by employing different long-chain diacyl chlorides in the Friedel-Crafts acylation route.

Branching Patterns:

Introducing branching into the alkane chain would increase the steric bulk and alter the conformational flexibility of the molecule. This could impact the packing of these molecules in the solid state and influence their solubility in various solvents. The synthesis of branched-chain analogues would require the use of branched α,ω-dihaloalkanes or diacyl chlorides, which may be less commercially available and require custom synthesis.

Chain ModificationExpected Impact on PropertiesSynthetic Approach
Shorter Chain (e.g., hexane) Increased rigidity, potential for intramolecular interactions.Use of 1,6-dihalohexane in coupling reactions.
Longer Chain (e.g., dodecane) Increased flexibility, properties closer to long-chain alkanes.Use of 1,12-dihalododecane in coupling reactions.
Branched Chain Increased steric bulk, altered conformational freedom.Use of branched α,ω-dihaloalkanes in coupling reactions.

Variation of Alicyclic Ring Systems and Their Substituents

Replacing the hexahydroindane moiety with other alicyclic ring systems or introducing substituents onto the rings allows for a fine-tuning of the molecule's properties.

Alternative Alicyclic Rings:

The use of other fused bicyclic systems, such as decahydronaphthalene (B1670005) (decalin), or monocyclic systems like cyclohexane (B81311) or cyclopentane (B165970), would significantly alter the steric bulk and conformational properties of the terminal groups. For example, replacing hexahydroindane with cyclohexane would reduce the steric hindrance at the point of attachment. The synthesis of these analogues would involve coupling the corresponding halo-cycloalkane or utilizing the appropriate cycloalkanone in precursor steps.

Substituents on the Alicyclic Ring:

The introduction of substituents onto the hexahydroindane ring can dramatically alter the electronic properties and reactivity of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, would make the ring less susceptible to electrophilic attack but could activate it towards nucleophilic substitution. Conversely, electron-donating groups, like alkyl or alkoxy groups, would increase the ring's reactivity towards electrophiles. These substituents could be introduced on the indane precursor before the final hydrogenation step or on the hexahydroindane ring itself, although the latter would likely result in a mixture of isomers.

Ring System VariationExpected ImpactSynthetic Consideration
Decahydronaphthalene Increased steric bulk compared to hexahydroindane.Starting from halodecalin or using tetralin in Friedel-Crafts acylation.
Cyclohexane Reduced steric bulk, increased conformational flexibility of the terminal group.Starting from halocyclohexane or cyclohexanone.
Substituted Hexahydroindane Altered electronic properties and reactivity of the terminal ring.Introduction of substituents on the indane precursor.

Comparative Studies of Synthetic Routes and Chemical Behavior Across Analogues

A comparative study of the different synthetic routes to 1,10-Di(5'-hexahydroindanyl)decane and its analogues is crucial for identifying the most efficient and versatile methods.

Comparison of Synthetic Routes:

The Friedel-Crafts acylation followed by reduction offers a potentially high-yielding route, especially for the aromatic precursors. However, the final hydrogenation step may require high pressure and could lead to a mixture of cis and trans isomers. The catalytic cross-coupling reactions are likely to be more versatile and offer better control over the formation of the C-C bond between the alicyclic ring and the alkane chain, particularly for creating unsymmetrical analogues. The classic Wurtz and Grignard couplings , while conceptually simple, are likely to be less efficient and produce more side products.

Comparative Chemical Behavior:

A systematic study of the chemical behavior of analogues with varying chain lengths and ring systems would provide valuable insights into structure-property relationships. For example, comparing the thermal stability and solubility of a series of α,ω-di(alicyclic)alkanes with different chain lengths would reveal the influence of the terminal groups on the bulk properties of the material. Similarly, comparing the reactivity of analogues with different substituents on the alicyclic rings in a standard reaction, such as radical bromination, would quantify the electronic and steric effects of these substituents.

Synthetic RouteAdvantagesDisadvantages
Friedel-Crafts Acylation/Reduction Potentially high yields for aromatic precursors.Harsh reduction conditions, potential for isomer mixtures.
Catalytic Cross-Coupling High versatility, mild reaction conditions, good functional group tolerance.Cost and availability of catalysts and precursors.
Wurtz/Grignard Coupling Conceptually simple, uses readily available reagents.Low yields, formation of side products, requires careful control.

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